molecular formula C4H3BrO2S2 B12960631 2-Bromothiophene-3-sulfinic acid

2-Bromothiophene-3-sulfinic acid

Cat. No.: B12960631
M. Wt: 227.1 g/mol
InChI Key: HHBCCMVCMYEXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothiophene-3-sulfinic acid is a heterocyclic organic compound that contains both bromine and sulfur atoms within its structure. This compound is part of the thiophene family, which is known for its five-membered ring containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfinic acid typically involves the bromination of thiophene derivatives followed by sulfonation. One common method includes the reaction of thiophene with bromine in the presence of a catalyst to form 2-bromothiophene. This intermediate is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiophene-3-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromothiophene-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions that modify biological molecules. The bromine atom can also undergo substitution reactions, leading to the formation of new compounds with different biological activities. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Uniqueness: 2-Bromothiophene-3-sulfinic acid is unique due to the presence of both bromine and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H3BrO2S2

Molecular Weight

227.1 g/mol

IUPAC Name

2-bromothiophene-3-sulfinic acid

InChI

InChI=1S/C4H3BrO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7)

InChI Key

HHBCCMVCMYEXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1S(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.